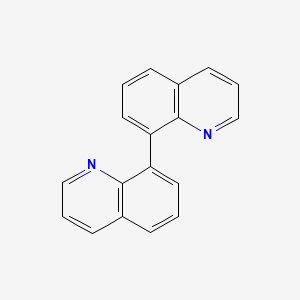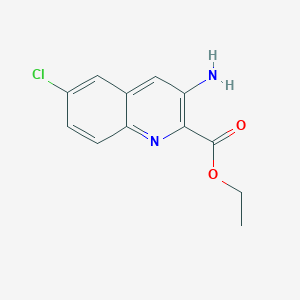
2-(4-chlorophenyl)-1-ethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1-ethyl-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 4-chlorophenyl group attached to the second position of the indole ring and an ethyl group attached to the nitrogen atom. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with ethyl isocyanide in the presence of a base, followed by cyclization to form the indole ring . Another method involves the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with ethyl isocyanide under microwave irradiation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by column chromatography and recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-1-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted indoles .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1-ethyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological pathways and exerting its effects. For example, it may interact with enzymes involved in oxidative phosphorylation, leading to disruption of ATP production and cellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-1-ethyl-1H-indole include other indole derivatives such as:
- 2-(4-bromophenyl)-1-ethyl-1H-indole
- 2-(4-methylphenyl)-1-ethyl-1H-indole
- 2-(4-fluorophenyl)-1-ethyl-1H-indole .
Uniqueness
What sets this compound apart from its similar compounds is the presence of the chlorine atom in the 4-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its applications and effects .
Eigenschaften
CAS-Nummer |
131197-07-4 |
|---|---|
Molekularformel |
C16H14ClN |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-ethylindole |
InChI |
InChI=1S/C16H14ClN/c1-2-18-15-6-4-3-5-13(15)11-16(18)12-7-9-14(17)10-8-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
RDGJHACBRDMTRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)


![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)


![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)



